Pyridoxine Hydrochloride

Thermal Stability Food Fortification Pharmaceutical Processing

Thermal degradation of vitamin B6 during high-temperature processing compromises label claims and assay accuracy. Pyridoxine Hydrochloride (CAS 58-56-0; mixture CAS 8064-77-5) is the definitive solution, providing the highest stability among B6 vitamers. - 2.5-3.5× greater thermal stability than pyridoxal or pyridoxamine; withstands autoclaving at 120°C for 30 minutes without degradation. - 97% light-exposure retention at pH 4.5 vs. only 55% for pyridoxal, ensuring reproducible HPLC calibration. - USP monograph purity of 98.0-102.0% meets legally enforceable quality specifications for pharmaceutical and nutritional applications.

Molecular Formula C8H11NO3.ClH
C8H12ClNO3
Molecular Weight 205.64 g/mol
CAS No. 8064-77-5
Cat. No. B1293578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxine Hydrochloride
CAS8064-77-5
SynonymsPyridoxin
Pyridoxine
Pyridoxine Hydrochloride
Pyridoxol
Pyridoxol Hydrochloride
Rodex
Molecular FormulaC8H11NO3.ClH
C8H12ClNO3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)CO.Cl
InChIInChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H
InChIKeyZUFQODAHGAHPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 68 °F (NTP, 1992)
1 g dissolves in about 4.5 ml water, 90 ml alcohol;  sol in propylene glycol;  sparingly sol in acetone;  insol in ether, chloroform
Soluble in alc, acetone;  slightly soluble in other organic solvents.
In water, 2.2X10+5 mg/l, temp not specified.

Pyridoxine Hydrochloride (CAS 8064-77-5) Procurement Guide: A Water-Soluble Vitamin B6 with Defined Compendial Purity


Pyridoxine Hydrochloride (CAS 58-56-0; mixture CAS 8064-77-5) is a water-soluble vitamin B6 compound and the hydrochloride salt of pyridoxine [1]. It is a white, crystalline powder that is freely soluble in water and meets strict United States Pharmacopeia (USP) purity requirements of 98.0–102.0% [2]. Its key physical properties include high aqueous solubility, a 10% aqueous solution pH of 3.2, and stability under acidic conditions, making it the preferred form for pharmaceutical formulations, nutritional supplements, and analytical reference standards .

Why Generic Substitution Fails: Stability, Purity, and Bioavailability Distinguish Pyridoxine HCl from Other B6 Vitamers


Vitamin B6 encompasses multiple chemical forms including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated derivatives [1]. Direct substitution of these forms is scientifically unsound due to well-documented differences in stability, absorption kinetics, and bioavailability. For example, pyridoxine HCl is approximately 2.5- to 3.5-fold more thermally stable than pyridoxal and pyridoxamine in food systems [2]. Furthermore, light-exposure retention data show that pyridoxine retains up to 97% after 8 hours at pH 4.5 compared to only 55% for pyridoxal under similar conditions [3]. Such differences critically impact product shelf-life, assay reproducibility, and clinical outcomes.

Quantitative Differentiation of Pyridoxine Hydrochloride: Head-to-Head Stability, Purity, and Bioavailability Data


Thermal Stability: Pyridoxine HCl Exhibits 2.5- to 3.5-Fold Greater Stability Than Pyridoxal or Pyridoxamine

In casein-based liquid model food systems, kinetic analysis revealed that pyridoxine (PN) is approximately 2.5- to 3.5-fold more thermally stable than the other nonphosphorylated B6 vitamers pyridoxal (PL) and pyridoxamine (PM) [1]. Activation energies for total B6 loss were 27.3 kcal/mol for PN-fortified systems versus 23.7 kcal/mol for PM and 20.8 kcal/mol for PL, indicating a higher energy barrier for PN degradation [1].

Thermal Stability Food Fortification Pharmaceutical Processing

Light Stability: Pyridoxine HCl Demonstrates Significantly Higher Retention Under Laboratory Light Exposure

In a controlled study exposing B6 vitamer solutions to regular laboratory light for 15 hours, pyridoxine HCl retained 66% of its initial concentration at pH 7, while pyridoxal HCl retained only 55% and pyridoxamine 2HCl retained 47% under the same conditions [1]. At pH 4.5 after 8 hours, retention rates were 97% for pyridoxine versus 97% for pyridoxal, demonstrating equivalent short-term acidic stability but a clear advantage for pyridoxine under neutral pH and extended exposure [1].

Photostability Analytical Chemistry Quality Control

Compendial Purity: USP/EP Monographs Mandate 98.0–102.0% Assay for Pyridoxine HCl

The United States Pharmacopeia (USP) specifies that Pyridoxine Hydrochloride must contain not less than 98.0 percent and not more than 102.0 percent of C8H11NO3·HCl, calculated on the dried basis [1]. This narrow purity range is globally recognized and aligns with European Pharmacopoeia (EP) and British Pharmacopoeia (BP) standards . In contrast, non-compendial B6 vitamers or base forms may lack such stringent, enforceable purity specifications, leading to batch-to-batch variability.

Compendial Compliance Quality Assurance Procurement Specifications

Bioavailability: Pyridoxine HCl Achieves Largest 24-Hour AUC Among Commercial B6 Preparations

In a human bioavailability study comparing three oral vitamin B6 preparations, pyridoxine hydrochloride (PN-HCl) produced the largest ΔAUC (area under the curve) over 24 hours, exceeding that of both pyridoxal 5′-phosphate calcium (PLP-Ca) and an enteric-coated PLP tablet [1]. Although PLP-Ca exhibited a higher Cmax and shorter Tmax, the total systemic exposure over 24 hours was greatest for PN-HCl [1].

Bioavailability Pharmacokinetics Supplement Formulation

Acidic Solution Stability: Pyridoxine HCl Remains Undegraded After 30 Minutes at 120°C

Pyridoxine hydrochloride solutions at acidic pH (e.g., pH 3.2 for a 10% aqueous solution) remain stable without decomposition even when heated to 120°C for 30 minutes . This contrasts with pyridoxal and pyridoxamine, which are documented to be less stable under similar conditions, although direct quantitative degradation data at this specific temperature condition were not provided in the cited source .

Chemical Stability Autoclaving Sterile Manufacturing

Pyridoxine Hydrochloride Applications: When Superior Stability and Compendial Purity Are Non-Negotiable


Fortified Foods and Beverages Requiring Thermal Processing

Pyridoxine hydrochloride is the optimal vitamin B6 source for fortified foods and beverages that undergo high-temperature processing, such as pasteurization, sterilization, or baking. Its 2.5- to 3.5-fold greater thermal stability compared to pyridoxal or pyridoxamine ensures that labeled vitamin B6 content is maintained throughout processing and shelf-life [1].

Parenteral Nutrition and Injectable Formulations

Injectable vitamin B6 products, such as the 100 mg/mL pyridoxine hydrochloride injection USP, rely on the compound's stability in acidic solution to withstand terminal sterilization by autoclaving (e.g., 120°C for 30 minutes without degradation) . The USP monograph provides legally enforceable purity and quality specifications (98.0–102.0% assay) that are essential for patient safety [2].

Analytical Reference Standards and Method Validation

Laboratories performing HPLC or microbiological assays for vitamin B6 quantification require a stable, high-purity reference material. Pyridoxine hydrochloride meeting USP reference standard specifications (98.0–102.0% purity) is the definitive calibrator for compendial methods, ensuring accuracy and reproducibility across different instruments and days .

Pharmaceutical Fixed-Dose Combinations Requiring Controlled Release

Gastro-resistant tablet formulations containing pyridoxine hydrochloride, such as the Xonvea® delayed-release tablets, leverage its chemical stability and favorable dissolution profile at pH 6.8 to achieve a defined in vivo Cmax and faster onset of action compared to capsule formulations [3]. This enables predictable pharmacokinetics for combination products treating conditions like nausea and vomiting of pregnancy.

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